molecular formula C15H21BF3N3O2 B13055652 (E)-N,N-Dimethyl-N'-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide

(E)-N,N-Dimethyl-N'-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide

Cat. No.: B13055652
M. Wt: 343.15 g/mol
InChI Key: CZJLYTRVLXXYRQ-UHFFFAOYSA-N
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Description

(E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide typically involves multi-step organic reactions. One common approach includes the formation of the pyridine ring followed by the introduction of the trifluoromethyl group and the dioxaborolane moiety. The final step involves the formation of the formimidamide group through a condensation reaction with dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-N,N-Dimethyl-N'-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide exhibit promising anticancer properties. For instance, inhibitors targeting the BCL6 protein have been shown to induce degradation of this oncoprotein in lymphoma models . The incorporation of trifluoromethyl groups in drug design has been associated with improved pharmacokinetic profiles and enhanced biological activity .

Reactivity and Functionalization

The unique structure of this compound allows for various synthetic applications. The boron-containing group can serve as a versatile building block in cross-coupling reactions such as Suzuki or Buchwald-Hartwig reactions. These reactions are essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Development of Targeted Therapies

The ability to modify the substituents on the pyridine ring opens avenues for developing targeted therapies. By altering these groups, researchers can fine-tune the compound's selectivity and potency against specific biological targets.

Potential in Organic Electronics

The incorporation of boron-containing compounds like this compound into organic electronic materials is being explored due to their unique electronic properties. These compounds may enhance charge transport and stability in organic light-emitting diodes (OLEDs) and organic solar cells .

Bioconjugation Applications

The presence of functional groups in the compound makes it suitable for bioconjugation techniques used in labeling biomolecules for imaging or therapeutic purposes. The ability to attach this compound to proteins or nucleic acids could facilitate studies on molecular interactions and cellular pathways .

Mechanism of Action

The mechanism of action of (E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide involves its interaction with specific molecular targets. The trifluoromethyl group and dioxaborolane moiety can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(methyl)pyridin-2-YL)formimidamide
  • (E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(chloro)pyridin-2-YL)formimidamide

Uniqueness

Compared to similar compounds, (E)-N,N-Dimethyl-N’-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.

Biological Activity

(E)-N,N-Dimethyl-N'-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)pyridin-2-YL)formimidamide (CAS No: 1820902-70-2) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H21BF3N3O2C_{15}H_{21}BF_{3}N_{3}O_{2} with a molecular weight of 343.16 g/mol. The structure features a formimidamide moiety linked to a pyridine derivative and a boron-containing group.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Specific Enzymes : It may act as an inhibitor for certain enzymes involved in cellular processes.
  • Interaction with Receptors : The trifluoromethyl and boron functionalities suggest potential interactions with various biological receptors or proteins.
  • Cellular Uptake and Metabolism : The dimethylamino group may enhance cellular uptake, while the boron moiety could influence metabolic pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • IC50 Values : In studies involving cancer cell lines, related compounds have shown IC50 values in the nanomolar range (e.g., 2.4 nM for some derivatives), indicating potent activity against proliferation .
CompoundIC50 (nM)Mechanism of Action
60c2.4Tubulin polymerization inhibition
74.0Apoptosis induction
103.8Cell cycle arrest

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects through modulation of kinase activity involved in neuronal differentiation and proliferation. Inhibitors targeting DYRK1A have been explored for their ability to reduce neurodegeneration .

Case Studies

Several case studies highlight the compound's efficacy:

  • Study on Cancer Cell Lines :
    • A study demonstrated that compounds with similar structures inhibited cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
    • Results indicated that these compounds could overcome drug resistance mechanisms often seen in chemotherapy.
  • Neurodegenerative Disease Models :
    • Research into DYRK1A inhibitors showed that modifications to related compounds could improve selectivity and potency against neurodegenerative markers .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the potential therapeutic applications of this compound:

  • Stability : Compounds with fluorine substitutions have been noted for their metabolic stability due to resistance to oxidative metabolism .
  • Half-life : Related compounds exhibited varying half-lives in human liver microsomes ranging from approximately 30 minutes to over 40 minutes depending on structural modifications .

Properties

Molecular Formula

C15H21BF3N3O2

Molecular Weight

343.15 g/mol

IUPAC Name

N,N-dimethyl-N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]methanimidamide

InChI

InChI=1S/C15H21BF3N3O2/c1-13(2)14(3,4)24-16(23-13)11-8-20-12(21-9-22(5)6)7-10(11)15(17,18)19/h7-9H,1-6H3

InChI Key

CZJLYTRVLXXYRQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)N=CN(C)C

Origin of Product

United States

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